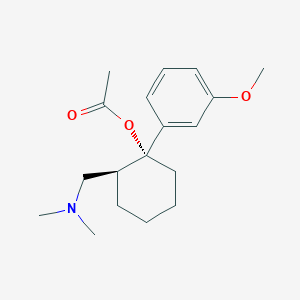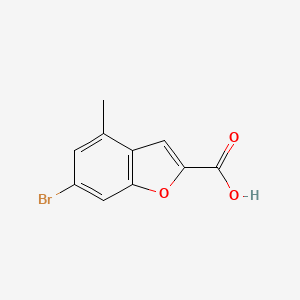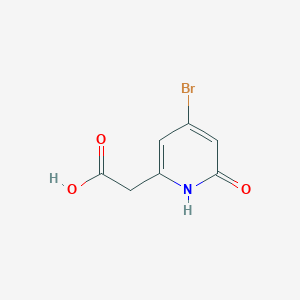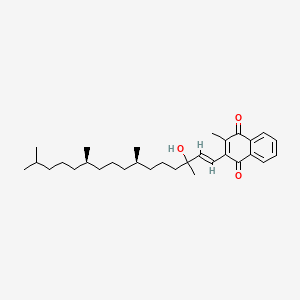
SN-38 4-Deoxy-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SN-38 4-Deoxy-glucuronide is a derivative of SN-38, which is the active metabolite of irinotecan, a chemotherapeutic agent used primarily in the treatment of colorectal cancer. This compound is formed as a byproduct during the preparation of SN-38 Glucuronide . This compound has garnered interest due to its potential implications in drug metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SN-38 4-Deoxy-glucuronide typically involves the glucuronidation of SN-38. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9 . The reaction conditions often include the presence of bovine serum albumin (BSA) to enhance the glucuronidation activity .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely derived as a byproduct during the large-scale synthesis of SN-38 Glucuronide. The process involves similar glucuronidation reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
SN-38 4-Deoxy-glucuronide primarily undergoes glucuronidation reactions. It can also participate in hydrolysis and oxidation reactions under specific conditions .
Common Reagents and Conditions
Glucuronidation: Catalyzed by UGT enzymes in the presence of UDP-glucuronic acid.
Hydrolysis: Can occur in acidic or basic conditions, leading to the breakdown of the glucuronide moiety.
Oxidation: Typically involves oxidative enzymes or reagents like hydrogen peroxide.
Major Products
The major product of glucuronidation is SN-38 Glucuronide. Hydrolysis can revert this compound back to SN-38, while oxidation may produce various oxidized derivatives depending on the specific conditions .
Scientific Research Applications
SN-38 4-Deoxy-glucuronide has several applications in scientific research:
Mechanism of Action
SN-38 4-Deoxy-glucuronide exerts its effects primarily through its role in the metabolism of irinotecan. It is formed via the glucuronidation of SN-38 by UGT enzymes . This process helps in the detoxification and excretion of SN-38, thereby reducing its cytotoxic effects. The molecular targets involved include UGT1A1 and UGT1A9, which catalyze the glucuronidation reaction .
Comparison with Similar Compounds
Similar Compounds
SN-38: The active metabolite of irinotecan, known for its potent cytotoxic effects.
SN-38 Glucuronide: The primary glucuronidated form of SN-38, involved in its detoxification and excretion.
Topotecan: Another topoisomerase I inhibitor with similar anti-cancer properties.
Uniqueness
SN-38 4-Deoxy-glucuronide is unique due to its specific formation as a byproduct during the glucuronidation of SN-38. Unlike SN-38 and SN-38 Glucuronide, it is not the primary metabolite but still plays a crucial role in understanding the metabolic pathways and potential drug interactions of irinotecan .
Properties
Molecular Formula |
C28H26N2O10 |
|---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C28H26N2O10/c1-3-13-14-7-12(39-26-23(32)20(31)9-21(40-26)25(34)35)5-6-18(14)29-22-15(13)10-30-19(22)8-17-16(24(30)33)11-38-27(36)28(17,37)4-2/h5-9,20,23,26,31-32,37H,3-4,10-11H2,1-2H3,(H,34,35)/t20-,23+,26+,28-/m0/s1 |
InChI Key |
KMHNKMBQOGMTMU-NZIYMESCSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)O)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C=C(O6)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


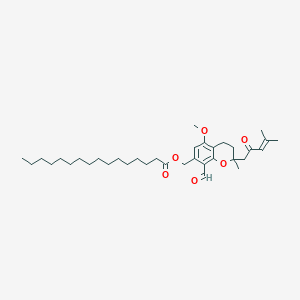

![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)
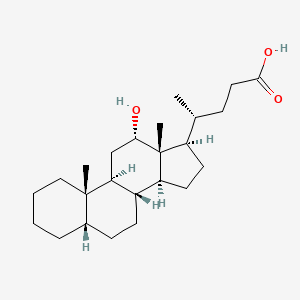
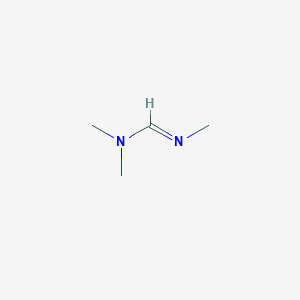
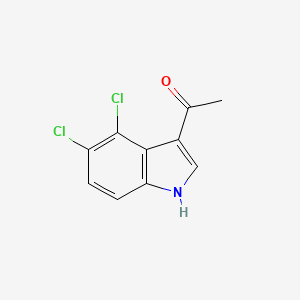
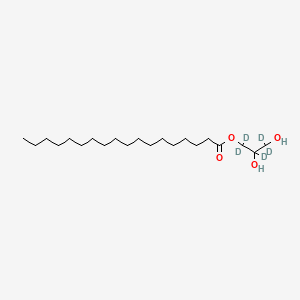
![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)

![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
